

Application Note: Liquid-Liquid Extraction of Metal Ions Using [C6mim][NO3]

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Compound of Interest

Compound Name: 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate
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Executive Summary & Mechanistic Foundations

Traditional liquid-liquid extraction (LLE) in hydrometallurgy and analytical chemistry relies heavily on volatile organic compounds (VOCs), which present significant flammability, toxicity, and environmental hazards. Room-temperature ionic liquids (RTILs) have emerged as neoteric, tunable alternatives. Among these, 1-hexyl-3-methylimidazolium nitrate ([C6mim][NO3], also denoted as [Hmim][NO3]) occupies a unique physicochemical niche.

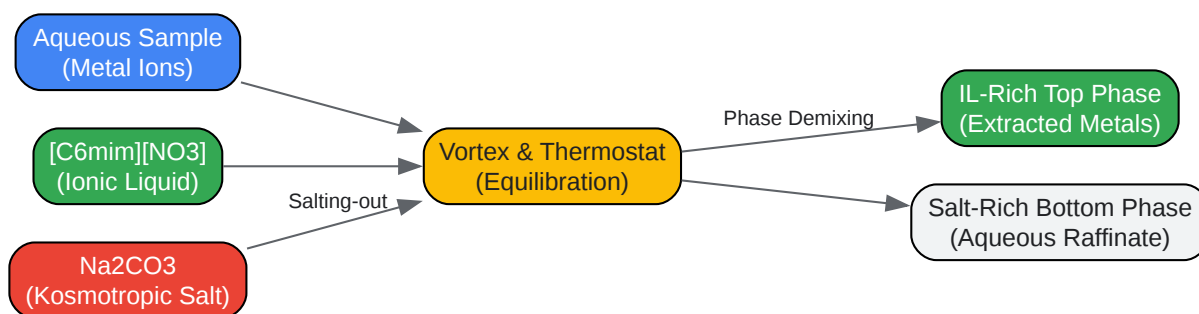
Unlike commonly used fluorinated ionic liquids (e.g., [PF6]⁻ or [NTf2]⁻) that are highly hydrophobic but prone to hydrolytic degradation yielding toxic hydrofluoric acid, [C6mim][NO3] is halogen-free, hydrolytically stable, and environmentally benign^[1]. The hexyl chain provides moderate hydrophobicity, while the nitrate anion is weakly coordinating. This specific structural balance allows [C6mim][NO3] to be utilized in two distinct extraction paradigms:

- **Neutral/Ion-Pair Extraction (Direct LLE):** A hydrophobic chelating agent (e.g., dithizone, Cyanex 923, or N-salicylideneaniline) is dissolved in the IL. The metal ion forms a neutral complex with the chelator, which then partitions into the IL phase. The [NO3]⁻ anion is highly

advantageous here, as it does not aggressively compete with the chelator for metal coordination, preventing the suppression of extraction efficiency[2].

- Aqueous Two-Phase Systems (ATPS): Because [C6mim][NO₃] is partially miscible with water, it can form an ATPS upon the addition of a strong kosmotropic (water-structuring) salt like Na₂CO₃. The inorganic salt induces a "salting-out" effect, sequestering water molecules for its own hydration and forcing the IL to demix into a distinct, metal-extracting upper phase[3],[4]. This eliminates the high viscosity and mass-transfer limitations typically associated with pure IL extraction phases.

Experimental Workflows



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Fig 1. Workflow of [C6mim][NO₃]-based Aqueous Two-Phase System (ATPS) for metal ion extraction.

Protocol A: IL-Based Aqueous Two-Phase System (ATPS) Extraction

This protocol leverages the binodal demixing of [C6mim][NO₃] and Na₂CO₃. Causality Note: Temperature control is critical in this step. The binodal curve of the [C6mim][NO₃]/Na₂CO₃ system is highly temperature-dependent; decreasing the temperature expands the biphasic region, requiring less salt to induce phase separation[3].

Step-by-Step Methodology:

- Preparation: Prepare a 30% (w/w) aqueous solution of [C6mim][NO₃] and a 20% (w/w) solution of Na₂CO₃ in ultrapure water.
- System Assembly: In a 15 mL graduated centrifuge tube, combine 4.0 g of the [C6mim][NO₃] solution, 4.0 g of the Na₂CO₃ solution, and 2.0 g of the aqueous sample containing target metal ions (e.g., Cu²⁺, Ni²⁺).
- Equilibration: Vortex the mixture vigorously for 2 minutes to ensure homogeneous dispersion. Place the tube in a thermostatic water bath set to 288.15 K (15 °C) for 30 minutes. Lower temperatures thermodynamically favor the expansion of the two-phase area[3].
- Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes. The system will separate into a top IL-rich phase (containing the extracted metals) and a bottom salt-rich phase (raffinate).
- Validation: Carefully withdraw the bottom aqueous phase using a syringe. Analyze the residual metal concentration via ICP-OES to calculate the extraction efficiency ().

Protocol B: Direct Liquid-Liquid Extraction (Trace Metal Preconcentration)

This protocol utilizes a low IL-to-water ratio (e.g., 1:6) to maximize the preconcentration factor for trace heavy metals (e.g., Cd²⁺) prior to analysis. Causality Note: Using a minimal volume of [C6mim][NO₃] not only reduces reagent costs but amplifies the analytical signal of the extracted metal by concentrating it into a smaller volume[5].

Step-by-Step Methodology:

- Sample Preparation: Transfer 6.0 mL of the aqueous sample containing trace metal ions (e.g., 0.005 mg/L Cd²⁺) into a 25 mL conical flask. Adjust pH to 6.0 using dilute HCl or NaOH.
- Extraction: Add exactly 1.0 mL of [C6mim][NO₃] (containing 1.5×10^{-2} mM of a target chelator, if required for specific selectivity) to the flask[1].

- Mass Transfer: Mechanically shake the biphasic mixture at 25 °C for 60 minutes. Extended shaking ensures the system reaches thermodynamic equilibrium across the phase boundary.
- Separation: Allow the mixture to stand for 40 minutes to achieve complete phase separation.
- Analysis: Remove the aqueous phase and analyze via ICP-OES. The extraction efficiency is determined by the depletion of the metal in the aqueous phase.

Data Presentation & Optimization

The efficiency of [C6mim][NO₃] extraction systems is heavily dependent on the phase ratio and the presence of coordinating agents. The table below summarizes validated quantitative data trends for metal extraction using hexyl-imidazolium based ILs.

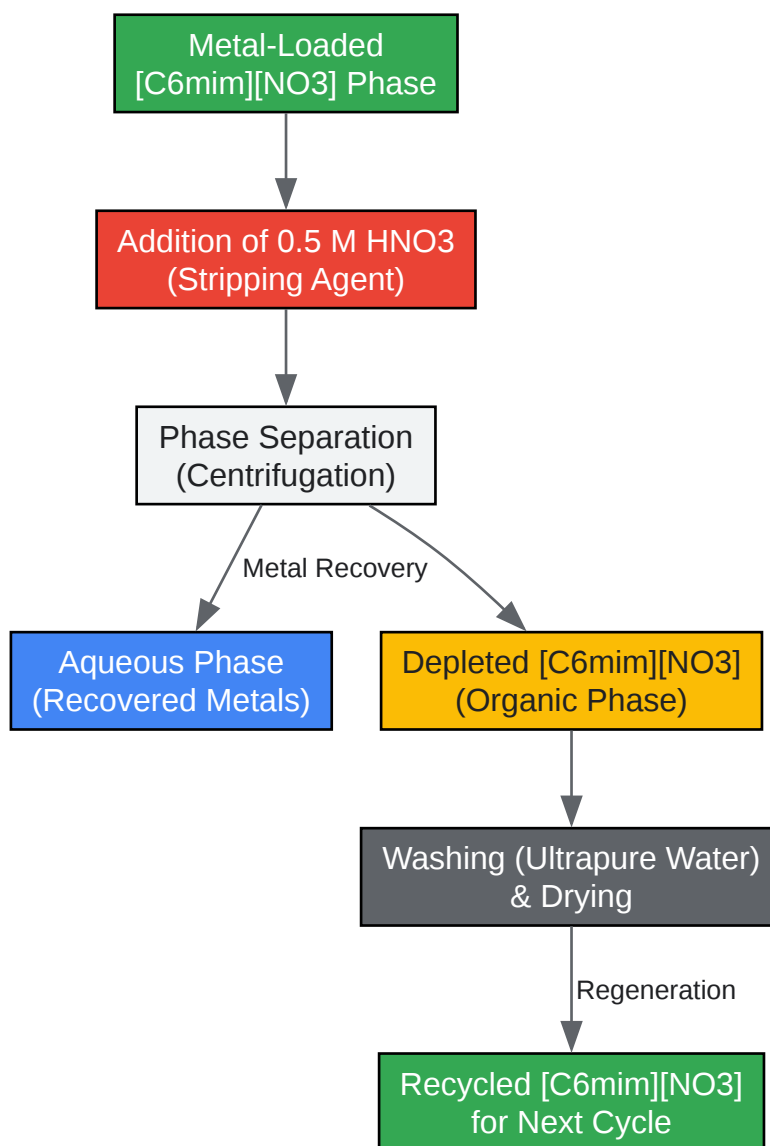
Target Metal Ion	Extraction System Type	IL : Aqueous Ratio	Chelating Agent Added	Operating Temp (K)	Extraction Efficiency (%)
Cd ²⁺	Direct LLE	1:6	None	298.15	> 87.5%
Cd ²⁺	Direct LLE	1:12	None	298.15	> 75.0%
Cu ²⁺	Direct LLE	1:3	N-Salicylideneaniline	298.15	~ 99.0%
Nd ³⁺	Direct LLE	1:1	Cyanex 923	298.15	> 95.0%
Ni ²⁺	ATPS (Na ₂ CO ₃)	Variable	None	288.15	> 90.0%

Data synthesized from foundational IL extraction parameters[5],[2],[1].

Stripping and IL Recycling

A scientifically sound extraction protocol must be a self-validating, closed-loop system. The economic and environmental viability of [C6mim][NO₃] depends entirely on its recyclability.

Causality Note: The addition of a strong acid (e.g., 0.1 M - 0.5 M HNO_3) shifts the chemical equilibrium. The high concentration of protons competitively binds to the chelating agents (or disrupts the neutral metal-IL complexes), driving the target metal ions back into the aqueous phase[5],[2].



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Fig 2. Stripping and recycling pathway for [C6mim][NO3] after metal ion extraction.

Stripping Protocol:

- To the metal-loaded [C6mim][NO3] phase, add an equal volume of 0.5 M HNO_3 .

- Shake vigorously for 30 minutes to facilitate back-extraction.
- Centrifuge to separate the phases. The aqueous phase now contains the concentrated, recovered metal ions.
- Wash the depleted [C6mim][NO₃] phase three times with 5 mL of ultrapure distilled water to remove residual acid.
- Dry the IL under a vacuum at 60 °C to remove trace water before re-introducing it into the next extraction cycle. Studies confirm [C6mim]-based ILs maintain >95% extraction efficiency after five consecutive recycling loops[5].

References

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